Quinine Di-N-oxide
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Overview
Description
Quinine Di-N-oxide is a derivative of quinine, a well-known alkaloid extracted from the bark of cinchona trees. Quinine has been historically significant as an antimalarial drug. The di-N-oxide form of quinine involves the oxidation of the nitrogen atoms in the quinoline ring, resulting in a compound with unique chemical and biological properties.
Biochemical Analysis
Biochemical Properties
Quinine Di-N-oxide has been found to interact with a variety of enzymes, proteins, and other biomolecules. The nature and type of substituents that this compound presents influence the selectivity, potency, and cytotoxicity that these compounds show when they are evaluated biologically .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine Di-N-oxide can be synthesized through the oxidation of quinine. One common method involves the use of ozone as an oxidizing agent. The reaction is typically carried out in a solvent mixture of acetone and water at low temperatures (between -12°C and 0°C) to achieve regioselective oxidation . The process yields this compound with a high degree of purity and efficiency.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of ozone as an oxidant is preferred due to its effectiveness and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions: Quinine Di-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to quinine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at activated positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidized quinoline derivatives.
Reduction: Quinine, partially reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Quinine Di-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential as an antiparasitic and antibacterial agent.
Medicine: Investigated for its antimalarial properties and potential use in treating other infectious diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other pharmacologically active compounds
Mechanism of Action
The mechanism of action of Quinine Di-N-oxide involves its interaction with biological macromolecules. The compound can intercalate into DNA, causing strand breaks and inhibiting replication. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it effective against various pathogens, including bacteria and parasites .
Comparison with Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar di-N-oxide functional group and exhibit comparable biological activities, such as antibacterial and anticancer properties.
Phenazines: Compounds like iodinin and myxin also contain N-oxide groups and have antibiotic and antifungal activities.
Uniqueness: Quinine Di-N-oxide is unique due to its origin from quinine, a historically significant antimalarial drug. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications.
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIQUQYRAFYJP-RMWGNABNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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